molecular formula C17H19N3O3S B2566523 N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide CAS No. 1935791-32-4

N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide

Cat. No. B2566523
M. Wt: 345.42
InChI Key: DAKPQKITEBYQDH-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide, commonly known as CMSP, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP is a pyridine-based compound that has been synthesized through a multi-step process involving various chemical reactions. In

Scientific Research Applications

CMSP has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties. CMSP has also been shown to have a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, CMSP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of CMSP is not fully understood. However, it has been suggested that CMSP exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of different diseases. For example, CMSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. CMSP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes that play a role in the progression of cancer.

Biochemical And Physiological Effects

CMSP has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMSP has also been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, CMSP has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CMSP in lab experiments is its wide range of therapeutic applications. CMSP has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Another advantage of using CMSP is its relatively low toxicity, making it a safe compound to work with. However, one of the limitations of using CMSP in lab experiments is its complex synthesis method, which can be time-consuming and costly.

Future Directions

There are several future directions for the study of CMSP. One area of research is the development of more efficient and cost-effective synthesis methods for CMSP. Another area of research is the investigation of the potential use of CMSP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of CMSP and to identify its potential side effects.
Conclusion:
In conclusion, CMSP is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMSP possesses antimicrobial, anti-inflammatory, and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. Its wide range of therapeutic applications and relatively low toxicity make it a promising candidate for further research. However, more studies are needed to fully understand the mechanism of action of CMSP and to identify its potential side effects.

Synthesis Methods

The synthesis of CMSP involves a multi-step process that begins with the reaction of 2-methylsulfanylpyridine with 4-chloro-3-nitrobenzoic acid to yield 4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzoic acid. This intermediate compound is then reacted with propionyl chloride to form N-(3-nitro-4-propan-2-yloxyphenyl)-4-(2-methylsulfanylpyridin-4-ylamino)-3-nitrobenzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon, followed by the reaction with ammonium carbonate to yield CMSP.

properties

IUPAC Name

N-(3-carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10(2)23-14-5-4-12(9-13(14)16(18)21)20-17(22)11-6-7-19-15(8-11)24-3/h4-10H,1-3H3,(H2,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKPQKITEBYQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)SC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Carbamoyl-4-propan-2-yloxyphenyl)-2-methylsulfanylpyridine-4-carboxamide

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